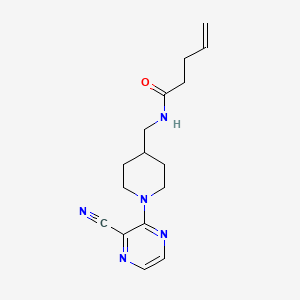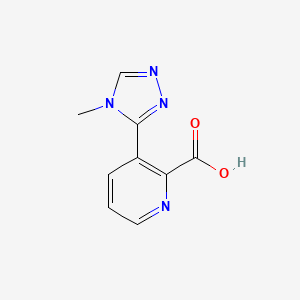
3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid: is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
作用机制
Target of Action
The compound “3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid” belongs to the class of triazole derivatives . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular
Mode of Action
The mode of action of triazole compounds is often attributed to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity or altering its signaling pathways.
Biochemical Pathways
Triazole compounds can affect various biochemical pathways due to their broad-spectrum biological activities They can interact with multiple receptors and enzymes, leading to alterations in cellular signaling and metabolic pathways
Result of Action
The result of the compound’s action would be dependent on its specific targets and mode of action. Triazole compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and more . .
生化分析
Biochemical Properties
It has been found that this compound can interact with various enzymes and proteins .
Cellular Effects
The effects of 3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid on various types of cells and cellular processes are currently being studied. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models are being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Current research is focused on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with 4-methyl-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
科学研究应用
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit interesting catalytic properties and are studied for their potential in various catalytic processes .
Biology: In biological research, 3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid is investigated for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound in drug discovery .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in the development of corrosion-resistant materials .
相似化合物的比较
4-Methyl-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
Pyridine-2-carboxylic acid: A pyridine derivative that shares the carboxylic acid functional group.
2-(1H-1,2,4-Triazol-3-yl)pyridine: A compound with a similar structure but without the methyl group on the triazole ring.
Uniqueness: 3-(4-Methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical properties. The methyl group on the triazole ring can influence the compound’s reactivity and binding affinity, making it a versatile building block for the synthesis of more complex molecules .
属性
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-13-5-11-12-8(13)6-3-2-4-10-7(6)9(14)15/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTKWKASWNBHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

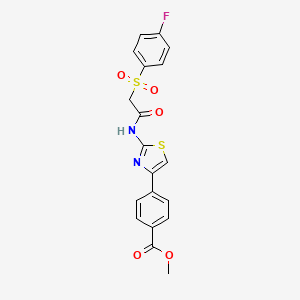
![Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2953913.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2953914.png)
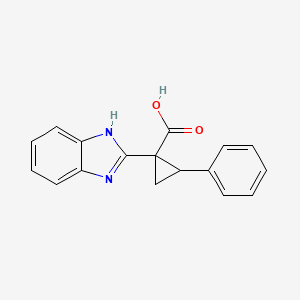
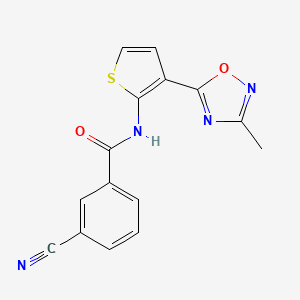

![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2953921.png)
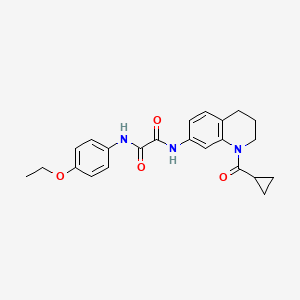
![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2953923.png)
![tert-butylN-{[4-(aminomethyl)oxolan-2-yl]methyl}carbamate](/img/structure/B2953924.png)
![2,6-Dichloro-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2953925.png)
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2953926.png)
